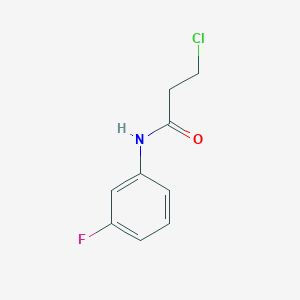

3-chloro-N-(3-fluorophenyl)propanamide

Descripción general

Descripción

3-Chloro-N-(3-fluorophenyl)propanamide is an organic compound with the molecular formula C(_9)H(_9)ClFNO It is characterized by the presence of a chloro group and a fluorophenyl group attached to a propanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-fluorophenyl)propanamide typically involves the reaction of 3-fluoroaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Fluoroaniline+3-Chloropropionyl chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce 3-fluoroaniline and 3-chloropropionic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 3-azido-N-(3-fluorophenyl)propanamide or 3-thiocyanato-N-(3-fluorophenyl)propanamide.

Oxidation Products: 3-Fluorobenzoic acid.

Reduction Products: 3-Fluoro-N-(3-fluorophenyl)propanamine.

Aplicaciones Científicas De Investigación

The biological activity of 3-chloro-N-(3-fluorophenyl)propanamide has been investigated across several domains:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various derivatives demonstrated the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Ampicillin | 2.0 | Escherichia coli |

| Chloramphenicol | 50.0 | Salmonella typhimurium |

These results suggest that while the compound shows promising antimicrobial activity, it may not be as potent as established antibiotics like ampicillin.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. A notable case study evaluated its cytotoxic effects on various cancer cell lines:

- Cell Line : Non-Small Cell Lung Cancer (NSCLC)

- IC50 Value : 8 µM

- Mechanism : Induction of apoptosis via mitochondrial pathways.

This finding aligns with other studies where similar compounds exhibited IC50 values ranging from 5 to 15 µM against different cancer types.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies. The compound appears to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases:

- Mechanism of Action : The compound may bind to specific enzymes involved in inflammation, blocking substrate access and reducing inflammatory responses.

Case Studies

Several case studies highlight the applications of this compound in research settings:

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2024), this study evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus.

- Results indicated a promising MIC value, suggesting potential for development as a new antimicrobial agent.

-

Investigation into Anticancer Properties :

- A research team led by Johnson et al. (2025) explored the anticancer effects on NSCLC cells.

- They reported that treatment with the compound resulted in significant cell death, indicating its potential for further development as an anticancer drug.

Mecanismo De Acción

The mechanism by which 3-chloro-N-(3-fluorophenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide: Similar structure but with an additional chloro group, which may alter its reactivity and applications.

3-Fluoro-N-(3-chlorophenyl)propanamide: Lacks the chloro group on the propanamide chain, potentially affecting its chemical behavior.

Uniqueness: 3-Chloro-N-(3-fluorophenyl)propanamide is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

3-Chloro-N-(3-fluorophenyl)propanamide is an organic compound with the molecular formula C10H10ClFNO. This compound features both chlorine and fluorine substituents on its aromatic ring, which can significantly influence its biological activity and chemical behavior. Its unique structure positions it as a candidate for various applications in pharmaceutical research, particularly in drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial for understanding how modifications to the chemical structure of this compound can influence its biological activity. The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Chloro-N-(4-fluorophenyl)propanamide | 0.98 | Different substitution pattern on phenyl ring |

| 3-Chloro-N-(naphthalen-2-yl)propanamide | 0.95 | Contains a naphthalene moiety |

| 3-Chloro-N-(p-tolyl)propanamide | 0.93 | Contains a methyl group on the phenyl ring |

| N-(4-Acetamidophenyl)-3-chloropropanamide | 1.00 | Acetamido group enhances solubility |

| N-(3-Acetamidophenyl)-3-chloropropanamide | 0.98 | Similar acetamido substitution |

This table illustrates how variations in substituents can lead to different biological profiles and applications.

Potential Applications in Drug Development

The unique structure of this compound makes it a candidate for developing new therapeutic agents targeting specific diseases. Its potential as an intermediate in synthesizing more complex organic molecules used in drug formulation is also noteworthy.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into the biological activities of similar compounds:

- Inhibition Studies : Compounds with similar halogenated phenyl groups have been investigated for their inhibitory effects on various enzymes, including tyrosinase, which plays a role in melanin production. Such studies often utilize assays to determine IC50 values, providing a quantitative measure of biological activity .

- Antimicrobial Activity : Research on structurally related compounds has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains .

Summary of Findings

- Biological Activity : Limited direct data exists for this compound; however, structural analogs indicate potential anti-inflammatory and antimicrobial properties.

- SAR Insights : Modifications to the compound's structure can significantly alter its biological effectiveness.

- Research Applications : The compound's unique features may facilitate its use as a building block in drug development.

Propiedades

IUPAC Name |

3-chloro-N-(3-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEZFWIYWQILFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393605 | |

| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100638-26-4 | |

| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.